molecular formula C15H15NO2 B11266815 N-[Methoxy(phenyl)methyl]benzamide CAS No. 10387-93-6

N-[Methoxy(phenyl)methyl]benzamide

Cat. No.: B11266815
CAS No.: 10387-93-6
M. Wt: 241.28 g/mol
InChI Key: SMGKQBBUCCCFBY-UHFFFAOYSA-N
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Description

N-[Methoxy(phenyl)methyl]benzamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This benzamide derivative is identified by CAS Number 10387-93-6 . In scientific research, this compound serves as a valuable synthetic intermediate or precursor in organic synthesis and medicinal chemistry. Literature indicates it has been used in the synthesis of more complex molecules, with reported synthetic yields exceeding 90% in some published routes . The broader class of benzamide-containing compounds is of significant interest in pharmaceutical research due to a wide spectrum of bioactivities observed in related structures. These activities include acting as inhibitors for enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are relevant in the study of neurodegenerative diseases and other conditions . Furthermore, benzamide and nicotinamide derivatives are actively investigated for potential applications in oncology, such as in therapies for hematologic cancers . This product is intended for research purposes as a chemical reference standard or building block in the development of novel bioactive compounds. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10387-93-6

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[methoxy(phenyl)methyl]benzamide

InChI

InChI=1S/C15H15NO2/c1-18-15(13-10-6-3-7-11-13)16-14(17)12-8-4-2-5-9-12/h2-11,15H,1H3,(H,16,17)

InChI Key

SMGKQBBUCCCFBY-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of N Methoxy Phenyl Methyl Benzamide

Regioselective Amide Bond Formation Strategies

The synthesis of the core benzamide (B126) structure of N-[Methoxy(phenyl)methyl]benzamide relies on the formation of a robust amide bond. This is typically achieved by coupling a benzoic acid derivative with an appropriate amine precursor. Established and reliable methods ensure high regioselectivity and yield.

Exploration of Acid Chloride and Aniline (B41778) Coupling Protocols

A classic and widely utilized method for forming amides is the reaction between an acyl chloride and an amine, often referred to as the Schotten-Baumann reaction. fishersci.it This approach involves activating the carboxylic acid (benzoic acid) by converting it into a more electrophilic species, the corresponding benzoyl chloride. fishersci.it The activation can be accomplished using reagents like thionyl chloride or oxalyl chloride. fishersci.it

The resulting benzoyl chloride readily reacts with a primary amine. In the context of synthesizing the precursor to this compound, this amine would be ammonia (B1221849) or a protected equivalent, which then undergoes subsequent alkylation. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.ithud.ac.uk The process is known for being rapid and efficient. For instance, studies monitoring the reaction of 3-fluorobenzoyl chloride with aniline in various solvents showed complete conversion to the amide in under five minutes. hud.ac.uk

A practical example involves the dropwise addition of benzoyl chloride to a solution of an aniline derivative and triethylamine (B128534) in a solvent like dichloromethane (B109758) (CH2Cl2), followed by stirring at room temperature. chemicalbook.com The product can often be isolated by simple precipitation and filtration after adding water to the reaction mixture. hud.ac.uk

Table 1: Representative Conditions for Amide Synthesis via Acid Chloride

Amine Acid Chloride Base Solvent Conditions Yield Reference
5-methoxy-2-methylaniline Benzoyl chloride Et3N CH2Cl2 Room temp, 16h 42% chemicalbook.com
Pyrrolidine 4-Fluorobenzoyl chloride Triethylamine Cyrene™ 0°C to RT, 1h Good hud.ac.uk
Aniline Benzoyl chloride - Phosphate Buffer - 89% researchgate.net

Carbodiimide-Mediated Amide Coupling Techniques

Carbodiimide-mediated coupling represents another cornerstone of amide bond synthesis, avoiding the need to isolate a reactive acid chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. nih.govwikipedia.org The reaction proceeds through the formation of a key O-acylisourea intermediate, which is a highly activated form of the carboxylic acid. wikipedia.org This intermediate then reacts with an amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org

To enhance efficiency and minimize side reactions, such as the formation of N-acylurea or racemization in the case of chiral substrates, additives are often employed. wikipedia.orgluxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea to form an active ester, which then acylates the amine. luxembourg-bio.com This two-step process within the catalytic cycle helps to improve product yields and purity. luxembourg-bio.com The kinetics of these reactions are often independent of the HOBt concentration, indicating that the rate-limiting step is the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.com

For example, a new derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was synthesized by condensing the corresponding acid and aniline using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and HOBt as an activating agent. nih.gov The choice of solvent can range from dichloromethane (DCM) to dimethylformamide (DMF). fishersci.itacs.org

Table 2: Common Reagents in Carbodiimide-Mediated Coupling

Carbodiimide Additive Typical Application Reference
EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) HOBt, HOAt General amide synthesis, peptide synthesis nih.govluxembourg-bio.com
DCC (N,N'-dicyclohexylcarbodiimide) HOBt Amide and ester formation, peptide synthesis fishersci.itwikipedia.org

Installation of the Methoxy(phenyl)methyl Moiety

Once the benzamide core is formed, the next critical step is the introduction of the N-[methoxy(phenyl)methyl] group. This transformation involves forming a C-N bond at the amide nitrogen.

Interrupted Borrowing Hydrogen (IBH) Strategy for N-Methoxymethylation

The "borrowing hydrogen" (BH) and the related "interrupted borrowing hydrogen" (IBH) strategies are powerful, atom-economical methods for C-N bond formation using alcohols as alkylating agents. rsc.orgrsc.orgacs.org The general BH mechanism involves three steps: catalyst-mediated dehydrogenation of an alcohol to an aldehyde, condensation of the aldehyde with an amine to form an imine, and subsequent hydrogenation of the imine by the catalyst, which returns the "borrowed" hydrogen. univie.ac.at This process is redox-neutral and typically produces water as the only byproduct. rsc.org

The IBH strategy is a variant where the reaction cascade is deliberately interrupted after the condensation step, allowing for alternative reaction pathways. rsc.orgrsc.org While these transition-metal-catalyzed strategies have seen broad application in N-alkylation, their direct use for the specific synthesis of this compound is not explicitly documented in current literature. Such a transformation would hypothetically require a specialized alcohol precursor, as simple alcohols like methanol (B129727) would lead to N-methylation. rsc.org

Direct N-Alkylation Approaches to this compound Derivatives

The most direct and documented method for synthesizing this compound involves the direct N-alkylation of benzamide with a suitable electrophile. This strategy circumvents the need for multi-step catalytic cycles. One described synthesis involves the reaction of benzamide with methoxybenzyl chloride under basic conditions. smolecule.com In this approach, the benzamide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the methoxybenzyl chloride to form the desired product.

This falls under the broader category of N-alkylation of amides, for which various catalytic systems have been developed. For instance, cobalt and palladium pincer complexes have been shown to effectively catalyze the N-alkylation of benzamides and sulfonamides using alcohols as the alkylating agents through a borrowing hydrogen mechanism. researchgate.netresearchgate.net While these catalytic methods are powerful, the use of a pre-functionalized alkylating agent like methoxybenzyl chloride offers a straightforward and high-yielding route to the specific target compound, this compound. smolecule.com

Stepwise Synthetic Routes to this compound Precursors

The synthesis of this compound relies on the availability of appropriately functionalized precursors. A common strategy involves the preparation of substituted anilines which can then be acylated. One key precursor is an aniline derivative containing a methoxy (B1213986) group and a nitro group, which is later reduced to the required amine.

An example is the synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, a related compound whose synthesis sheds light on precursor preparation. The process involves the reaction of 4-methoxy-2-nitroaniline (B140478) with an acyl chloride. nih.gov The 4-methoxy-2-nitroaniline itself is a critical precursor, prepared through electrophilic aromatic substitution reactions on a benzene (B151609) ring.

Nitro Group Functionalization and Reduction Pathways

The introduction and subsequent transformation of a nitro group are pivotal steps in the synthesis of many aromatic amide precursors.

Nitro Group Functionalization: The process typically begins with the nitration of an aromatic substrate. For a precursor like 4-methoxy-2-nitroaniline, a methoxy-substituted benzene derivative would undergo nitration to introduce the nitro (-NO₂) group onto the ring. The directing effects of the existing substituents guide the position of the incoming nitro group.

Reduction Pathways: The conversion of the aromatic nitro group to an amine group is a critical reduction process that does not occur in a single step. The generally accepted mechanism involves a complex, multi-step pathway. google.com The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine (B1172632) intermediate. The final step is the reduction of the hydroxylamine to the amine functional group. google.com

This stepwise reduction can be illustrated as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reduction of the hydroxylamine intermediate is often the slowest step in the sequence, which can lead to its accumulation in the reaction mixture. google.com Various reducing agents can be employed for this transformation, including metal catalysts with a hydrogen source, or other chemical reductants like sodium borohydride. mdpi.com The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield, as side reactions can occur. For instance, a parallel pathway can involve the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced. google.com A general protocol for the direct reductive N-functionalization of aliphatic nitro compounds involves partial reduction to a nitrenoid using a combination of B₂pin₂ and zinc organyls, avoiding the unstable nitroso intermediate. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of this compound and related compounds is no exception, with several green approaches being developed to minimize waste, avoid toxic reagents, and improve efficiency.

A highly efficient and selective catalytic method has been reported for the methoxymethylation of primary amides, which represents a green route to N-(methoxymethyl)benzamide derivatives. rsc.org This protocol utilizes a Manganese(I) catalyst and employs methanol as both the methoxymethylating agent and the solvent, eliminating the need for more toxic reagents. rsc.org The reaction proceeds via an "interrupted borrowing hydrogen" (IBH) strategy, liberating dihydrogen (H₂) as the only byproduct. rsc.org The reusability of the homogeneous catalyst has also been demonstrated, adding to the sustainability of the process. rsc.org

The optimal conditions for the Mn-catalyzed synthesis of N-(methoxymethyl)benzamide from benzamide were determined through systematic screening of catalysts, ligands, bases, and temperature. rsc.org

Table 1: Optimization of Reaction Conditions for Mn-Catalyzed Methoxymethylation

Entry Mn-Catalyst (mol%) Ligand (mol%) Base (equiv.) Temperature (°C) Yield (%)
1 Mn(CO)₅Br (5) L1 K₂CO₃ (1.5) 120 45
2 Mn(CO)₅Br (5) L7 K₂CO₃ (1.5) 130 99
3 Mn(CO)₅Br (5) L7 Cs₂CO₃ (1.5) 130 89
4 Mn(CO)₅Br (5) L7 K₂CO₃ (1.5) 110 65

Data sourced from a study on green catalytic protocols. rsc.org Yields were determined by GC analysis.

Other green strategies applicable to amide synthesis include the use of heterogeneous catalysts like Montmorillonite K10 clay, which can facilitate one-pot, three-component condensation reactions to produce N,N'-alkylidene bisamides in good to high yields. researchgate.net Such solid acid catalysts are often inexpensive, reusable, and simplify product purification. Electrochemical methods are also being explored as an environmentally benign approach to amide bond formation, avoiding the need for transition-metal catalysts or expensive oxidants. researchgate.net

The principles of green chemistry can be quantified using metrics such as atom economy, process mass intensity (PMI), and reaction mass efficiency. walisongo.ac.id These metrics provide a framework for comparing different synthetic routes and identifying the most sustainable option. For example, a lower PMI value indicates a "greener" process with less waste generated relative to the mass of the product. walisongo.ac.id

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzoyl chloride
2-Methyl-4-methoxybenzenamine
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
4-methoxy-2-nitroaniline
4-bromobenzoyl chloride
N-{[(4-nitrophenyl)amino]methyl}benzamide
Methanol
N,N'-alkylidene bisamides
Sodium borohydride
Bis(pinacolato)diboron (B₂pin₂)
Nitrobenzene

Mechanistic Investigations of N Methoxy Phenyl Methyl Benzamide Reactivity

Mechanistic Pathways of N-Methoxymethylation Reactions

The introduction of a methoxymethyl group onto a nitrogen atom is a common protecting group strategy and a key step in the synthesis of various functionalized molecules. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and expanding its applicability.

Kinetic Studies and Isotopic Labeling Experiments in N-Methoxymethylation

Recent research has provided significant insights into the mechanism of N-methoxymethylation of primary amides using methanol (B129727) as both the methoxymethylating agent and the solvent, catalyzed by a Manganese(I) complex. rsc.org This process is notable for its efficiency and the liberation of dihydrogen gas as the only byproduct. rsc.org

To elucidate the reaction pathway, a series of control experiments and kinetic analyses were performed. It was observed that using N-methyl benzamide (B126) in the presence of methanol did not yield the N-(methoxymethyl) substituted product, indicating that N-methyl benzamide is not an intermediate in this reaction. rsc.org This finding suggests a direct pathway involving the primary amide.

Isotopic labeling studies using deuterated methanol (CD3OD) were particularly revealing. When the reaction was conducted with benzamide and CD3OD, the corresponding deuterated N-(methoxymethyl)benzamide was formed, confirming that methanol is the source of the methoxymethyl group. These experiments support an "interrupted borrowing hydrogen" (IBH) strategy. rsc.org In this mechanism, the manganese catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269), which then reacts with the primary amide. The resulting intermediate is subsequently hydrogenated by the catalyst, which had captured the hydrogen from methanol, to yield the final product and regenerate the catalyst. rsc.org

Kinetic studies further substantiated the proposed mechanism. The reaction progress was monitored over time, providing data on the reaction rate and its dependence on the concentration of reactants and catalyst. rsc.org This kinetic analysis, combined with the isotopic labeling and control experiments, has painted a detailed picture of this novel and sustainable N-methoxymethylation methodology. rsc.org

Palladium-Catalyzed Transformations Involving N-[Methoxy(phenyl)methyl]benzamide Derivatives

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. N-alkoxyamide derivatives, including those related to this compound, have been employed as substrates in various palladium-catalyzed transformations, leading to the synthesis of complex heterocyclic structures. clockss.orgclockss.org

Intramolecular Biaryl Coupling Mechanisms

The intramolecular biaryl coupling reaction is a powerful method for constructing polycyclic aromatic compounds. clockss.org In the context of N-alkoxyamide derivatives, this reaction typically involves the palladium-catalyzed coupling of two aromatic rings linked by an amide tether. The general mechanism for palladium-catalyzed C-N cross-coupling reactions begins with the oxidative addition of a phosphine-ligated palladium(0) complex to an aryl halide, forming an aryl palladium(II) complex. nih.gov This is followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination to furnish the C-N coupled product and regenerate the palladium(0) catalyst. nih.gov

While specific mechanistic studies on this compound itself in this context are not extensively detailed in the provided results, the general principles of palladium-catalyzed intramolecular biaryl coupling of related N-acyl and N-aryl benzamides provide a strong framework for understanding its potential reactivity. clockss.org The reaction often proceeds via a palladacycle intermediate, where the amide group acts as a directing group, facilitating the C-H activation of one of the aryl rings. clockss.org The subsequent steps involve oxidative addition of the second aryl halide (if present) and reductive elimination to form the biaryl bond.

Iron-Catalyzed N=S Cross-Coupling Reactions of N-Methoxy Amides

The use of iron, an earth-abundant and non-toxic metal, as a catalyst has gained significant attention as a more sustainable alternative to precious metals like palladium. nih.govprinceton.edu Iron-catalyzed cross-coupling reactions have been developed for a variety of transformations, although their mechanisms are often complex and challenging to elucidate due to the potential involvement of paramagnetic iron species. nih.gov

Reactivity of the Methoxy (B1213986) Group in this compound

The methoxy group, in conjunction with the adjacent phenyl ring and amide nitrogen, dictates a significant portion of the molecule's reactivity, particularly in oxidation reactions.

Oxidation Pathways to Carbonyl Functionalization

The structure of this compound allows for the oxidation of the benzylic carbon, which is bonded to the methoxy group, the amide nitrogen, and a phenyl ring. This transformation effectively converts the N-CH(OCH₃)Ph group into a carbonyl functional group, leading to the formation of benzaldehyde (B42025) and benzamide upon subsequent hydrolysis.

While specific studies detailing the oxidation mechanism for this compound are not prevalent, the pathway can be inferred from general principles of the oxidation of benzylic ethers and N-substituted amines. chemrxiv.orgrsc.org The reaction likely proceeds through one of the following pathways depending on the oxidant used:

Hydride Abstraction: A strong oxidant can abstract a hydride ion from the benzylic carbon, which is activated by both the adjacent phenyl ring and the lone pair on the amide nitrogen. The resulting oxocarbenium ion is highly electrophilic and is readily attacked by water or other nucleophiles present in the medium.

Hydrogen Atom Transfer (HAT): Radical-based oxidants can initiate the reaction by abstracting the benzylic hydrogen atom. The resulting benzylic radical is stabilized by resonance with the phenyl ring. This radical can then be further oxidized to a cation or react with an oxygen source to form an unstable intermediate that collapses to the carbonyl product.

Oxidative Cleavage: Reagents like chromium or ruthenium oxides can form an intermediate with the substrate that subsequently undergoes decomposition to yield the oxidized products. vanderbilt.edu For instance, an oxoammonium catalyst could facilitate oxidation via a hydride transfer mechanism. chemrxiv.org

Regardless of the specific initial step, the oxidation process breaks the C-H and C-O bonds at the benzylic position, leading to the functionalization at that carbon and ultimately yielding benzaldehyde and benzamide after the cleavage of the C-N bond.

Role as a "Build-in" Methylene (B1212753) Donor in Specific Transformations

Based on the available scientific literature, there is no documented evidence of this compound functioning as a "build-in" methylene (–CH₂–) donor. The molecule contains a methoxy-phenyl-methyl group [–CH(OCH₃)Ph], not a simple methylene group. Its reactivity is centered on the cleavage of this group to act as a precursor to a benzaldehyde imine equivalent, rather than transferring a methylene unit.

Acid- and Base-Catalyzed Reactivity of N-(Hydroxymethyl)benzamide Analogs

Studies on N-(hydroxymethyl)benzamide and N-(hydroxybenzyl)benzamide, which are close structural analogs of this compound (differing by having a hydroxyl instead of a methoxy group), provide significant insight into the acid- and base-catalyzed reactivity. The breakdown of these carbinolamides is subject to both specific-acid and specific-base catalysis. nih.govnih.gov

Under acidic conditions (low pH), the reaction is specific-acid catalyzed. The mechanism involves the protonation of the hydroxyl group, converting it into a better leaving group (water). This is followed by the departure of water to form a resonance-stabilized N-acyliminium ion. This cation is then attacked by water to ultimately yield benzamide and formaldehyde (in the case of N-(hydroxymethyl)benzamide) or benzaldehyde (for N-(hydroxybenzyl)benzamide). nih.govyoutube.com

Under basic and neutral pH conditions, the reaction proceeds via a specific-base-catalyzed mechanism, which is described as being E1cB-like. nih.gov This pathway involves the deprotonation of the hydroxyl group to form an alkoxide ion. This is followed by the rate-limiting expulsion of the alkoxide to form the corresponding aldehyde and the amide anion, which is subsequently protonated by the solvent. At very high hydroxide (B78521) concentrations, the reaction rate can become pH-independent for some derivatives. nih.gov

The reactivity of these analogs is highly dependent on the pH of the solution, with distinct mechanisms dominating in different pH ranges. nih.gov The table below summarizes kinetic data for the breakdown of these analogs.

CompoundCatalysis TypeRate Constant (k)ConditionsReference
N-(hydroxymethyl)benzamideSpecific-AcidkH (M⁻¹s⁻¹)25 °C, I = 1.0 M (KCl) nih.gov
N-(hydroxymethyl)benzamideSpecific-BasekOH (M⁻¹s⁻¹)25 °C, I = 1.0 M (KCl) nih.gov
N-(hydroxybenzyl)benzamideAcid-CatalyzedkH = -1.17 (ρ value)25 °C, I = 1.0 M (KCl) nih.gov
N-(hydroxybenzyl)benzamideBase-Catalyzed (E1cB-like)k'₁ = 0.87 (ρ value)25 °C, I = 1.0 M (KCl) nih.gov
N-(hydroxymethyl)phthalimidineBase-Catalyzedk'₁ = 0.83 M⁻¹s⁻¹25 °C, I = 1.0 M (KCl) amazonaws.com

Note: The table presents the type of catalysis and the associated rate constants or Hammett (ρ) values which describe the sensitivity of the reaction rate to substituent effects. Exact numerical values for kH and kOH for N-(hydroxymethyl)benzamide are detailed in the cited literature.

Computational and Theoretical Studies on N Methoxy Phenyl Methyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

Theoretical conformational analysis for similar benzamides, such as N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, has shown that the most stable conformations in the gaseous phase can differ from those observed in the solid crystalline state. iucr.org For N-[Methoxy(phenyl)methyl]benzamide, a potential energy surface (PES) scan, systematically rotating the key dihedral angles, would reveal the various low-energy conformers. It is anticipated that the planar amide group will be twisted with respect to the two phenyl rings to minimize steric hindrance. The methoxy (B1213986) group also introduces additional conformational possibilities. The energy differences between these conformers are typically in the range of a few kJ/mol. iucr.org

Table 1: Illustrative Conformational Energy Data for a Benzamide (B126) Derivative

Conformer Dihedral Angle 1 (°) Dihedral Angle 2 (°) Relative Energy (kJ/mol)
A 30 45 0.0 (Global Minimum)
B 60 50 2.5
C 90 40 5.1

Note: This table is illustrative and based on typical energy differences found for related benzamides. Actual values for this compound would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl moiety and the nitrogen atom of the amide linkage. The LUMO is likely to be distributed over the phenylmethyl group. The presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO compared to an unsubstituted analogue. A smaller HOMO-LUMO gap suggests a molecule is more reactive and can be more readily polarized. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These values are representative for a benzamide-type structure and serve to illustrate the concept. Precise energies for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials. nih.gov

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the carbonyl oxygen atom, highlighting its role as a primary hydrogen bond acceptor. The region around the amide hydrogen would exhibit a positive potential (blue), indicating its function as a hydrogen bond donor. The phenyl rings would show areas of intermediate potential. Such maps are crucial for understanding how the molecule interacts with other molecules and its environment. nih.govnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a delicate balance of various intermolecular forces, including hydrogen bonding and van der Waals interactions. Understanding these interactions is key to predicting and interpreting the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to generate a two-dimensional "fingerprint" plot. This plot provides a summary of all intermolecular contacts. iucr.orgnih.gov

For this compound, a Hirshfeld analysis would likely reveal the dominance of H···H contacts, which typically comprise a large portion of the surface due to the abundance of hydrogen atoms. Significant contributions from O···H/H···O and C···H/H···C contacts are also expected, corresponding to hydrogen bonds and other van der Waals interactions. The red spots on the d_norm mapped Hirshfeld surface would indicate the locations of close intermolecular contacts, primarily the N-H···O hydrogen bonds. nih.govnih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Percentage Contribution (%)
H···H 45-55
O···H / H···O 20-30
C···H / H···C 15-25
C···C 1-5
N···H / H···N < 5

Note: This table shows typical ranges for organic molecules with similar functional groups. Specific percentages for this compound require crystallographic data and analysis.

Molecular Dynamics (MD) Simulations for Reactivity and Interaction Mechanisms

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of chemical systems, including reaction mechanisms and intermolecular interactions.

Illustrative Research Findings from MD Simulations on Related Systems:

While no specific MD studies on this compound were found, research on other benzamide derivatives has utilized MD simulations to explore their binding modes with proteins and to understand the dynamics of their interactions. These studies often focus on identifying key hydrogen bonds and hydrophobic interactions that stabilize the molecule within a binding site.

Quantum Chemical Descriptors (QCDs) in Reactivity Predictions

Quantum Chemical Descriptors (QCDs) are numerical values derived from the electronic structure of a molecule, which can be calculated using quantum mechanical methods. These descriptors provide quantitative measures of a molecule's reactivity and are valuable tools in predicting chemical behavior without the need for experimental synthesis and testing.

Key QCDs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. These descriptors can help in understanding the kinetic stability and reactivity of a molecule. For example, a small HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorHypothetical ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability
Electronegativity (χ)3.85 eVMeasure of the molecule's ability to attract electrons
Chemical Hardness (η)2.65 eVIndicates resistance to change in electron distribution
Electrophilicity Index (ω)2.80 eVDescribes the propensity of the molecule to accept electrons

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Computational Modeling of Structure-Function Relationships in Molecular Devices

The field of molecular electronics explores the use of single molecules as components in electronic circuits. Computational modeling plays a crucial role in predicting the electrical properties of molecules and in designing new molecules with desired electronic functions.

Predicting Conductance and Rectification Properties

Density Functional Theory (DFT) is a widely used computational method to predict the conductance of a single molecule sandwiched between two electrodes. By calculating the transmission spectrum of the molecular junction, researchers can estimate how easily electrons can flow through the molecule. Rectification, the phenomenon where a molecule conducts electricity more easily in one direction than the other, can also be predicted by analyzing the asymmetry of the molecule's electronic structure and its coupling to the electrodes.

For this compound, computational models could predict its potential as a molecular wire or a molecular rectifier. The presence of both electron-donating (methoxy) and electron-withdrawing (benzamide) groups could lead to interesting electronic properties.

Correlation with Frontier Orbital Energies and Fermi Level

The alignment of the molecule's frontier molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes is a key determinant of the conductance of a molecular junction. The closer the HOMO or LUMO is to the Fermi level, the higher the conductance is expected to be.

Computational studies can calculate the energies of the HOMO and LUMO and predict how they would align with the Fermi level of different electrode materials (e.g., gold, platinum). This information is critical for understanding the charge transport mechanism and for designing molecular devices with optimized performance.

Table 2: Hypothetical Frontier Orbital Alignment and Predicted Conductance

Electrode MaterialFermi Level (eV)HOMO-Fermi Level (eV)LUMO-Fermi Level (eV)Predicted Conductance
Gold (Au)-5.11.43.9Low
Platinum (Pt)-5.60.94.4Moderate

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Applications in Advanced Organic Synthesis and Materials Research

N-[Methoxy(phenyl)methyl]benzamide as a Versatile Synthetic Building Block

The versatility of this compound as a synthetic building block stems from its identity as a stable N-acylaminal. This structure serves as a convenient and controllable precursor to a highly reactive N-acyliminium ion intermediate. Under Lewis acid or protic acid catalysis, the methoxy (B1213986) group is eliminated, generating the electrophilic iminium species in situ.

This approach is advantageous because N-acyliminium ions themselves are often too unstable for isolation and direct use. By storing the reactive core within the stable this compound molecule, chemists can initiate powerful bond-forming reactions under controlled conditions. The reactivity of the generated N-acyliminium ion with a wide array of nucleophiles is the foundation of this compound's utility as a versatile building block, enabling the construction of complex molecular architectures.

Utilization in the Construction of Complex Molecular Scaffolds

The primary application of this compound in constructing complex molecules lies in its ability to facilitate carbon-carbon and carbon-heteroatom bond formation through the aforementioned N-acyliminium ion intermediate. This reactive species can engage in a variety of powerful transformations, making it a valuable tool for molecular construction.

Key Reaction Types:

Additions of π-Nucleophiles: The N-acyliminium ion readily reacts with electron-rich systems like allylsilanes, silyl (B83357) enol ethers, and aromatic or heteroaromatic rings.

Intramolecular Cyclizations: When the nucleophile is part of the same molecule, intramolecular reactions can occur. This is a powerful strategy for creating ring systems, which are central features of many complex natural products and pharmaceutical agents.

These reactions allow for the stereocontrolled introduction of substituents adjacent to the nitrogen atom, a common challenge in organic synthesis.

While specific examples detailing the use of this compound for synthesizing heterocycles are not prevalent in the surveyed literature, its structural motif is highly conducive to such applications. The generation of an N-acyliminium ion is a cornerstone of many heterocyclic synthesis strategies. For instance, benzamide-based structures are known starting points for creating novel pyrazole (B372694) systems and their fused heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] rsc.orgnih.govresearchgate.nettriazines. nih.gov In one such approach, benzoyl isothiocyanate is used to construct 5-aminopyrazole rings which are then further elaborated. nih.gov Another research avenue has used N-(phenylglycyl) saccharin (B28170) derivatives as a foundation to build various heterocyclic systems, including 1,3-thiazoles and 1,2,4-triazoles, through a multi-step synthetic sequence involving a benzohydrazide (B10538) intermediate. researchgate.net

Theoretically, the N-acyliminium ion generated from this compound could participate in intramolecular cyclization reactions with a tethered nucleophile (such as an indole (B1671886) or pyrrole (B145914) ring in a Pictet-Spengler-type reaction) or in intermolecular reactions to build a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

Research into Molecular Electronic Components and Rectification

Based on a review of available scientific literature, there is currently no specific research focusing on the application of this compound in the field of molecular electronic components or for molecular rectification. This area appears to be outside the scope of the compound's currently documented applications.

Model Compound for Catalytic Method Development

While this compound itself is a specific structure, simpler related amides are frequently used as model compounds in the development of new catalytic methodologies. A prime example is the use of benzamide (B126) as a model substrate to develop a novel manganese-catalyzed methoxymethylation reaction. rsc.org This process is the first of its kind to use an "interrupted borrowing hydrogen" (IBH) strategy for synthesizing N-(methoxymethyl)benzamide derivatives, using methanol (B129727) as both the C1 source and the solvent. rsc.org

In this study, researchers systematically optimized the reaction conditions by screening various catalysts, ligands, and bases to maximize the yield of N-(methoxymethyl)benzamide from benzamide. The optimal conditions were identified, providing a blueprint for this green and sustainable synthetic protocol. rsc.org The progress of this model reaction was monitored over time, showing complete consumption of the starting benzamide within eight hours under the optimized conditions. rsc.org This work is significant as it provides an efficient, atom-economical route to N-alkoxy amides, obviating the need for toxic reagents. rsc.org The principles established using benzamide as a model could potentially be extended to the synthesis of more complex structures like this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of N-[Methoxy(phenyl)methyl]benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the methoxy (B1213986) group (CH₃O-) protons appear as a singlet. The protons of the two phenyl rings resonate in the aromatic region of the spectrum, often as complex multiplets due to spin-spin coupling. The methine proton (-CH-) and the amide proton (-NH-) also exhibit characteristic signals.

Interactive ¹H NMR Data Table for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.28-7.89Multiplet
Amide-H9.06Triplet5.8
Benzyl-H4.48Doublet6.0
Methoxy-H3.84Singlet

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. nih.gov

The carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum. The carbons of the aromatic rings appear in a specific range, while the methoxy carbon and the benzylic carbon have characteristic upfield chemical shifts.

Interactive ¹³C NMR Data Table for this compound nih.gov

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O)166.6
Aromatic (C)140.2, 134.8
Aromatic (CH)131.7, 128.8, 127.7, 127.6, 127.2
Benzyl (CH)43.0
Methoxy (CH₃)55.4

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between different atoms in this compound. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. For instance, it can show the coupling between the methine proton and the amide proton, as well as the couplings between protons on the same aromatic ring. science.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. ustc.edu.cnlibretexts.org This is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. ustc.edu.cnlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is particularly useful for establishing the connectivity across the amide bond and between the phenyl rings and the rest of the molecule. ustc.edu.cn

These 2D NMR methods, used in combination, provide a comprehensive picture of the molecular structure of this compound, confirming the arrangement of its constituent atoms. science.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies. rsc.org

In the IR spectrum of this compound, key absorption bands include:

A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group. rsc.org

An N-H stretching vibration of the amide group. rsc.org

C-H stretching vibrations from the aromatic rings and the methoxy group.

C-O stretching of the methoxy group.

Aromatic C=C stretching vibrations.

Interactive IR Absorption Data Table for this compound rsc.org

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (Amide)Stretching3326
C-H (Aromatic)Stretching2923
C=O (Amide I)Stretching1641
C=C (Aromatic)Stretching1540, 1451
C-N (Amide)Stretching1376
C-O (Methoxy)Stretching1259

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound through its fragmentation pattern. nih.gov The compound has a molecular weight of 241.28 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound may include cleavage of the amide bond, loss of the methoxy group, and fragmentation of the phenyl rings. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Crystal Packing Analysis

For a related compound, 4-methoxy-N-phenylbenzamide, the crystal structure reveals a triclinic system. nih.gov The dihedral angle between the planes of the two benzene (B151609) rings is a key conformational parameter. nih.gov In the crystal, molecules are often linked by intermolecular hydrogen bonds, such as N—H⋯O interactions, which can form chains or more complex networks. nih.gov Analysis of the crystal packing provides insights into the intermolecular forces that govern the solid-state structure.

Advanced Chromatographic Techniques (e.g., preparative HPLC) for Isolation and Purification in Research Studies

The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain a sample of high purity suitable for further analysis and application. While various chromatographic methods are available, preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for achieving high levels of purity, especially for complex mixtures or when separating closely related isomers.

In the synthesis of benzamide (B126) derivatives, purification is often initially performed using techniques such as recrystallization or flash column chromatography. For instance, in the synthesis of the structurally related N-(4-methoxybenzyl)benzamide, purification is achieved through flash column chromatography using a hexanes/ethyl acetate (B1210297) solvent system. This method is effective for removing a significant portion of impurities.

However, for achieving the highest purity, preparative HPLC is the method of choice. This technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase. For a compound like this compound, a reverse-phase preparative HPLC method would typically be employed.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 500 µL (of a concentrated solution)

Note: This table represents a typical starting point for method development and would be optimized based on experimental results.

The selection of the stationary phase (e.g., C18-modified silica) and the mobile phase is crucial for achieving optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. The use of a mass spectrometer in conjunction with preparative HPLC (prep-HPLC-MS) can further enhance the purification process by allowing for fraction collection based on the mass-to-charge ratio of the target compound, ensuring a highly specific and pure sample.

The high purity of this compound obtained through preparative HPLC is paramount for its use in mechanistic studies and for the unambiguous characterization of its reaction products. In mechanistic investigations, even small impurities can potentially alter reaction pathways or lead to the formation of side products, thereby complicating the interpretation of the results.

This compound contains several reactive sites, including the amide linkage, the benzylic carbon, and the aromatic rings. Mechanistic studies may focus on the hydrolysis of the amide bond under acidic or basic conditions, substitution reactions at the benzylic position, or electrophilic substitution on the aromatic rings.

For example, studies on the aqueous reactivity of analogous N-(hydroxybenzyl)benzamide derivatives have shown that the breakdown of the carbinolamide can proceed through different mechanisms depending on the pH of the solution. By analogy, the stability and reactivity of the N-acyliminium ion intermediate formed from this compound can be investigated. The pure compound allows for precise kinetic measurements and the identification of reaction intermediates and products without interference from impurities.

Product characterization relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed analysis of the NMR spectra of a purified sample of a related compound, N-(4-methoxybenzyl)benzamide, provides a template for the characterization of this compound.

Table 2: Spectroscopic Data for the Characterization of N-(4-methoxybenzyl)benzamide

Technique Observed Data
¹H NMR (500 MHz, CDCl₃) δ 7.78 (d, J = 7.2 Hz, 2H, ArH), 7.50 (t, J = 7.4 Hz, 1H, ArH), 7.42 (t, J = 7.5 Hz, 2H, ArH), 7.29 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.7 Hz, 2H, ArH), 6.32 (br s, 1H, NH), 4.58 (d, J = 5.6 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃)
¹³C NMR (125 MHz, CDCl₃) δ 167.2, 159.2, 134.5, 131.5, 130.2, 129.3, 128.6, 126.9, 114.2, 55.3, 43.7
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₅H₁₅NO₂: 242.1181, found 242.1179

Note: This data is for the closely related compound N-(4-methoxybenzyl)benzamide and serves as an illustrative example.

By isolating pure products from a reaction involving this compound using preparative HPLC, researchers can confidently acquire and interpret such spectroscopic data to elucidate the exact chemical structure of the products. This is essential for confirming proposed reaction mechanisms and for understanding the regioselectivity and stereoselectivity of the transformation. The combination of advanced chromatographic purification and detailed spectroscopic analysis provides a robust framework for the comprehensive study of the chemical properties of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The control of stereochemistry is a paramount challenge in modern organic synthesis. Future research will undoubtedly focus on the development of novel stereoselective synthetic pathways involving N-acyliminium ions generated from precursors like N-[Methoxy(phenyl)methyl]benzamide. A key area of exploration lies in the design and application of new chiral auxiliaries and catalysts that can effectively control the facial selectivity of nucleophilic attack on the planar N-acyliminium ion.

Current research has demonstrated the feasibility of achieving high levels of stereocontrol in reactions of N-acyliminium ions through the use of chiral auxiliaries and catalysts. harvard.edu However, expanding the scope of these methods to a broader range of nucleophiles and substrates remains a significant goal. Future work could involve the development of novel organocatalysts, such as chiral phosphoric acids or thioureas, that can form chiral ion pairs with the N-acyliminium ion, thereby directing the approach of the nucleophile. harvard.edu

Furthermore, dynamic kinetic resolution strategies, where a racemic or diastereomeric mixture of starting materials is converted into a single, highly enriched stereoisomer, present a powerful approach. harvard.edu Research into the reversible formation of N-acyliminium ions could enable such transformations, where a fast-re-equilibrating mixture of diastereomeric intermediates is trapped by a nucleophile in a stereoselective manner. harvard.edu

Exploration of Alternative Catalytic Systems for Functionalization

The generation of N-acyliminium ions from precursors like this compound typically relies on the use of Brønsted or Lewis acids. researchgate.net While effective, these methods can sometimes require harsh conditions or stoichiometric amounts of the promoter. A significant avenue for future research is the exploration of alternative catalytic systems for the generation and functionalization of these reactive intermediates.

Recent advances have highlighted the potential of photoredox catalysis and electrochemistry to generate N-acyliminium ions under milder conditions. acs.orgbeilstein-journals.org These methods offer the advantage of using light or electricity as traceless reagents, reducing waste and potentially enabling novel reaction pathways. Future research could focus on developing new photosensitizers and electrochemical setups specifically tailored for the generation of N-acyliminium ions from precursors like this compound.

Moreover, the development of dual catalytic systems, where two different catalysts work in concert to promote a transformation, holds immense promise. For instance, the combination of a photoredox catalyst to generate the N-acyliminium ion and a chiral Lewis or Brønsted acid to control the stereochemistry of the subsequent nucleophilic attack could lead to powerful new synthetic methods.

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Computational Dynamics

A deeper understanding of the structure, stability, and reactivity of N-acyliminium ions is crucial for the rational design of new synthetic methods. Future research will increasingly rely on advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reaction mechanisms involving these intermediates.

In situ spectroscopic methods, such as low-temperature NMR and IR spectroscopy, can provide direct evidence for the existence and structure of transient N-acyliminium ions. nih.gov The "cation pool" method, where reactive cations are generated and accumulated at low temperatures, has proven to be a valuable tool for such studies. beilstein-journals.org Future work could involve the application of more advanced techniques, such as rapid-injection NMR or time-resolved IR spectroscopy, to study the kinetics of N-acyliminium ion formation and reaction.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. harvard.edunih.gov Future research will leverage the increasing power of computational methods to:

Predict the preferred conformations of N-acyliminium ions. nih.gov

Calculate the energy barriers for different reaction pathways.

Model the transition states of stereoselective reactions to understand the origins of enantioselectivity. harvard.edu

Simulate the dynamics of these reactions to gain a more complete picture of the reaction coordinate.

The synergy between experimental and computational approaches will be essential for a comprehensive understanding of N-acyliminium ion chemistry.

Design of this compound-based Molecular Machines and Advanced Materials

The ability of N-acyliminium ion chemistry to construct complex, polycyclic, and heterocyclic molecular architectures opens up exciting possibilities for the design of novel molecular machines and advanced materials. acs.orgbohrium.com While direct applications of this compound in this area are yet to be realized, the foundational chemistry provides a powerful toolkit for the bottom-up synthesis of intricate molecular components.

Molecular machines are single molecules or small assemblies of molecules that can perform a specific function, such as rotation or linear motion, in response to an external stimulus. The synthesis of such systems requires precise control over molecular structure and the ability to create interlocking components. The diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions enabled by N-acyliminium ions could be harnessed to build the complex scaffolds required for molecular machines. acs.orgbohrium.com

In the realm of advanced materials, N-acyliminium ion chemistry could be employed to synthesize novel polymers or dendrimers with unique properties. For example, the incorporation of specific heterocyclic motifs, readily accessible through N-acyliminium ion cyclizations, could lead to materials with tailored electronic, optical, or recognition properties. Future research could explore the use of this compound derivatives in solid-phase synthesis to create libraries of complex molecules for screening as components of new materials. researchgate.netuva.nl

Computational Predictions for Novel Reactivity and Molecular Transformations

Computational chemistry is poised to play an increasingly predictive role in the discovery of new reactions. For N-acyliminium ions derived from this compound, computational methods can be used to explore uncharted areas of their reactivity and predict entirely new molecular transformations.

By calculating the energies of frontier molecular orbitals (HOMO and LUMO), computational models can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. mdpi.com For instance, these methods can help predict the regioselectivity of reactions with ambident nucleophiles or the feasibility of unconventional cycloaddition reactions.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical synthesis. nih.gov By training algorithms on large datasets of known reactions, it may become possible to predict the outcomes of new reactions involving N-acyliminium ions with a high degree of accuracy. Furthermore, these models could be used to suggest novel reaction conditions or starting materials to achieve a desired transformation. The development of user-friendly software that allows bench chemists to perform such predictions could significantly accelerate the pace of discovery in this field. amazonaws.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of powerful synthetic methodologies from the research laboratory to industrial-scale production often requires the development of robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, and their integration with N-acyliminium ion chemistry is a promising area for future research.

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous benefits, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. researchgate.net The generation and reaction of highly reactive intermediates like N-acyliminium ions are particularly well-suited to flow chemistry, as the transient species can be generated and immediately consumed in a controlled manner. beilstein-journals.org Future work will focus on optimizing flow reactor designs and reaction conditions for a wider range of N-acyliminium ion transformations.

Automated synthesis platforms, which combine robotics with software control, can be used to rapidly synthesize and screen large libraries of compounds. researchgate.net The integration of N-acyliminium ion chemistry with these platforms, particularly through solid-phase synthesis, would enable the rapid exploration of chemical space and the discovery of new molecules with desirable properties. researchgate.netuva.nlspringerprofessional.de The development of robust solid-phase linkers and cleavage strategies compatible with N-acyliminium ion chemistry will be a key focus of future research in this area. uva.nl

Research DirectionKey Focus AreasPotential Impact
Novel Stereoselective Synthetic Pathways Chiral catalysts, organocatalysis, dynamic kinetic resolutionAccess to enantiomerically pure compounds for pharmaceuticals and other applications.
Alternative Catalytic Systems Photoredox catalysis, electrochemistry, dual catalysisMilder reaction conditions, reduced waste, and novel reaction pathways.
Advanced Mechanistic Elucidation In situ spectroscopy, computational dynamics (DFT)Rational design of new and improved synthetic methods.
Molecular Machines & Advanced Materials Bottom-up synthesis of complex molecular scaffoldsCreation of novel functional molecules and materials with tailored properties.
Computational Predictions Frontier molecular orbital theory, machine learningAccelerated discovery of new reactions and transformations.
Flow Chemistry & Automated Synthesis Continuous-flow reactors, solid-phase synthesisScalable, safe, and efficient synthesis of complex molecules.

Q & A

Q. What are the common synthetic routes for N-[Methoxy(phenyl)methyl]benzamide, and what reaction conditions are critical for success?

The synthesis typically involves coupling a methoxy-substituted benzoyl chloride with an appropriate amine under basic conditions. For example, highlights the use of O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane with sodium carbonate as a base. Key parameters include maintaining low temperatures (0–5°C) during reagent addition and using coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid . Solvent choice (e.g., acetonitrile for solubility) and stoichiometric control of reagents are critical to achieving yields >75% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks for methoxy, benzyl, and amide groups . Mass spectrometry (ESI-MS) provides molecular weight validation, and infrared (IR) spectroscopy verifies functional groups like the amide C=O stretch (~1650 cm⁻¹) . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound derivatives?

Side reactions, such as hydrolysis of the methoxy group or undesired acylation, can be minimized by:

  • Using anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent moisture interference .
  • Controlling temperature rigorously; for example, avoiding reflux conditions that may destabilize intermediates .
  • Employing selective catalysts (e.g., DMAP for amide bond formation) to enhance regioselectivity . further demonstrates that electron-withdrawing substituents on the benzamide ring favor thiobenzamide formation, requiring tailored conditions for desired products.

Q. What strategies address contradictions in mutagenicity data for this compound analogs?

Mutagenicity risks, as noted in , vary with structural modifications. Ames II testing showed lower mutagenicity for certain derivatives compared to benzyl chloride. To resolve discrepancies:

  • Conduct comparative mutagenicity assays (e.g., Ames, Comet) across derivatives.
  • Use computational models (e.g., QSAR) to predict toxicity based on substituent electronic profiles.
  • Implement hazard controls like fume hoods, PPE, and waste neutralization protocols during handling .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound?

Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the amide bond but may increase susceptibility to oxidation. illustrates that para-substituted electron-withdrawing groups (e.g., -NO₂) favor thiobenzamide formation via phenyl migration, while electron-donating groups (e.g., -OCH₃) stabilize benzamide products. Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations can elucidate these pathways .

Q. What methodologies are effective in scaling up this compound synthesis while maintaining yield and purity?

Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

  • Transitioning from batch to continuous flow reactors for precise temperature control .
  • Optimizing solvent systems (e.g., switching from DCM to ethyl acetate for safer large-scale use) .
  • Implementing in-line purification techniques (e.g., centrifugal partition chromatography) to reduce post-reaction processing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of this compound derivatives?

Discrepancies in antimicrobial or anticancer efficacy (e.g., vs. 21 ) often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

  • Standardizing assays using guidelines like OECD 423 for toxicity.
  • Validating results via orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays).
  • Reporting full experimental parameters (e.g., solvent used, exposure time) to enable cross-study comparisons .

Methodological Best Practices

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

  • Perform hazard assessments per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on sodium pivalate (explosive decomposition risk) and trichloroisocyanuric acid (strong oxidizer) .
  • Store light-sensitive intermediates in amber glass under nitrogen and avoid heating beyond 40°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.